([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile
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Overview
Description
“[1,2,4]Triazolo[4,3-a]quinoline” is a compound that has been synthesized as a potential antiviral and antimicrobial agent . It has been found to exhibit cytotoxicity at certain concentrations . The compound has also been studied for its potential as an anticancer agent .
Synthesis Analysis
The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF is stirred overnight .
Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[4,3-a]quinoline” is available as a 2D Mol file or as a computed 3D SD file .
Future Directions
Mechanism of Action
- [1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been investigated as potential antiviral and antimicrobial agents . Some of these compounds exhibited cytotoxicity and antiviral activity.
Target of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile has been found to interact with various biomolecules. For instance, it has been reported to have a strong affinity for DNA, suggesting that it may intercalate into the DNA structure . This interaction could potentially influence various biochemical reactions.
Cellular Effects
The cellular effects of this compound are primarily related to its cytotoxic activities. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including HepG2, HCT116, and MCF-7 . These effects may be due to its impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its interaction with DNA and potentially other biomolecules . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4S/c13-7-8-17-12-15-14-11-6-5-9-3-1-2-4-10(9)16(11)12/h1-6H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBSIOFCVKMIET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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